L-Seryl-L-histidyl-L-leucyl-L-valyl-L-lysine
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Overview
Description
L-Seryl-L-histidyl-L-leucyl-L-valyl-L-lysine: is a peptide composed of five amino acids: serine, histidine, leucine, valine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-histidyl-L-leucyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-histidyl-L-leucyl-L-valyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The serine and histidine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine oxide, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Seryl-L-histidyl-L-leucyl-L-valyl-L-lysine has numerous applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-L-histidyl-L-leucyl-L-valyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may bind to a receptor and trigger a signaling cascade that results in a physiological response.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-histidyl-L-leucyl-L-valyl-L-glutamic acid: Similar in structure but contains glutamic acid instead of lysine.
L-Seryl-L-histidyl-L-leucyl-L-valyl-L-glutamine: Contains glutamine instead of lysine.
Uniqueness
L-Seryl-L-histidyl-L-leucyl-L-valyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of hydrophilic (serine, histidine, lysine) and hydrophobic (leucine, valine) residues allows it to interact with a wide range of molecular targets.
Properties
CAS No. |
163133-44-6 |
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Molecular Formula |
C26H46N8O7 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H46N8O7/c1-14(2)9-19(33-23(37)20(10-16-11-29-13-30-16)32-22(36)17(28)12-35)24(38)34-21(15(3)4)25(39)31-18(26(40)41)7-5-6-8-27/h11,13-15,17-21,35H,5-10,12,27-28H2,1-4H3,(H,29,30)(H,31,39)(H,32,36)(H,33,37)(H,34,38)(H,40,41)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
CNMPCMRVLXOLBR-SXYSDOLCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)N |
Origin of Product |
United States |
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